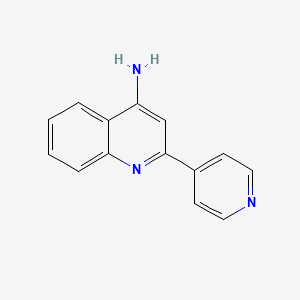
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol: is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring attached to a cyclopentanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with a cyclopentanol precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the purine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used as a probe to investigate the mechanisms of enzyme action and nucleic acid interactions.
Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleosides. It is explored for its antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility makes it a valuable component in various chemical processes.
Mécanisme D'action
The mechanism of action of Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, modulating their activity. The pathways involved in its action include inhibition of viral replication and interference with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-aminopurine: A purine derivative with similar structural features.
2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Another purine-based compound with distinct functional groups.
N-[2-(6-amino-9H-purin-9-yl)ethyl]-N-(2-furylmethyl)amine: A compound with a similar purine core but different substituents.
Uniqueness: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol is unique due to the presence of the cyclopentanol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications in various fields.
Propriétés
Formule moléculaire |
C10H13N5O |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
(1R,2R)-2-(6-aminopurin-9-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
Clé InChI |
MHPNWYKTHPYOJP-RNFRBKRXSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)
![1-Oxa-4-azaspiro[4.5]decane, 2-phenyl-](/img/structure/B11886493.png)





![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)

